REACTION_SMILES
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[Cl:1][c:2]1[c:3]([O:15][CH3:16])[cH:4][c:5]2[c:6]([s:7][c:8]([CH:10]([CH3:11])[CH3:12])[cH:9]2)[c:13]1[Cl:14].[ClH:17].[OH2:24].[n:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1>>[Cl:1][c:2]1[c:3]([OH:15])[cH:4][c:5]2[c:6]([s:7][c:8]([CH:10]([CH3:11])[CH3:12])[cH:9]2)[c:13]1[Cl:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2cc(C(C)C)sc2c(Cl)c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CC(C)c1cc2cc(O)c(Cl)c(Cl)c2s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |